molecular formula C12H13FO B049525 2-Fluorophenyl cyclopentyl ketone CAS No. 111982-45-7

2-Fluorophenyl cyclopentyl ketone

Cat. No.: B049525
CAS No.: 111982-45-7
M. Wt: 192.23 g/mol
InChI Key: SAVZOQLBNNRMNY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Fluorophenyl cyclopentyl ketone is primarily used as a precursor in the synthesis of fluoroketamine

Mode of Action

It is known to be a precursor in the synthesis of fluoroketamine , which suggests that it may undergo various chemical reactions to form more complex structures.

Biochemical Pathways

As a precursor in the synthesis of fluoroketamine , it may be involved in various biochemical reactions and pathways related to the synthesis and action of fluoroketamine.

Pharmacokinetics

Its solubility in methyl acetate is reported to be 20 mg/ml , which may influence its bioavailability.

Result of Action

As a precursor in the synthesis of fluoroketamine , its primary role may be in contributing to the formation of fluoroketamine and its subsequent effects.

Action Environment

Its storage condition is recommended to be at -20°c , suggesting that temperature may play a role in maintaining its stability.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenyl cyclopentyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluorophenyl cyclopentyl ketone is primarily used as an analytical reference standard and a precursor in the synthesis of fluoroketamine . Its applications span several fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and its role as a precursor in the synthesis of fluoroketamine. The presence of the fluorine atom imparts distinct chemical properties, such as increased lipophilicity and altered metabolic stability, compared to its chlorine-substituted analogs .

Properties

IUPAC Name

cyclopentyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZOQLBNNRMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548979
Record name Cyclopentyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111982-45-7
Record name Cyclopentyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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